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molecular formula C9H9F3O3S B572332 (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol CAS No. 1215323-17-3

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol

Cat. No. B572332
M. Wt: 254.223
InChI Key: BAAPXLLEWXTKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888383B2

Procedure details

To a suspension of 4-methanesulfonyl-2-trifluoromethyl-benzaldehyde (49.2 g, 0.20 mol) in dry EtOH (500 ml), cooled in an ice-bath, is added sodium borohydride (10.8 g, 0.22 mol), portionwise over 30 mins. The reaction mixture is allowed to warm up slowly to room temperature then stirring is continued for 16 h. The reaction mixture is poured into a beaker of crushed ice (700 ml) and adjusted to pH 1 with 2N HCl (approx. 200 ml). The resulting pale yellow suspension is extracted with CH2Cl2 (3×150 ml), dried (MgSO4) and evaporated to dryness in vacuo. to afford a pale yellow solid.
Quantity
49.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:6]=1)(=[O:4])=[O:3].[BH4-].[Na+].Cl>CCO>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[C:7]([C:13]([F:14])([F:15])[F:16])[CH:6]=1)(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
49.2 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=O)C=C1)C(F)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice
Quantity
700 mL
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
WAIT
Type
WAIT
Details
is continued for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The resulting pale yellow suspension is extracted with CH2Cl2 (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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